molecular formula C23H21N5O3S B2789898 (Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 298206-52-7

(Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

カタログ番号: B2789898
CAS番号: 298206-52-7
分子量: 447.51
InChIキー: YSHPUNANRHTJBS-VHXPQNKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetically designed organic compound that represents a novel chemical entity with significant potential in pharmacological and anticancer research. This molecule is a hybrid structure featuring a thiazole core linked to a pyrazol-3(2H)-one moiety, a design strategy often employed to enhance biological activity. Recent scientific studies have identified this specific (Z)-isomer as a potent and selective inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a key signaling protein in the process of angiogenesis. The compound's primary research value lies in its ability to potently block the VEGFR-2 mediated signaling pathway, thereby inhibiting the proliferation and migration of endothelial cells, which is a critical mechanism for halting tumor growth and metastasis. By targeting angiogenesis, the process of new blood vessel formation that tumors rely on for nutrient and oxygen supply , this inhibitor serves as a valuable chemical probe for investigating tumor biology and validating anti-angiogenic therapeutic strategies. Its mechanism involves binding to the ATP-binding site of the VEGFR-2 kinase domain, effectively preventing receptor autophosphorylation and subsequent downstream signaling. Researchers can utilize this compound in in vitro cell-based assays to study angiogenesis mechanisms and in vivo models to evaluate its efficacy as a potential antitumor agent. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

特性

IUPAC Name

1,5-dimethyl-4-[[4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-4-14-26-20(17-10-12-19(13-11-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-8-6-5-7-9-18/h4-13,15H,1,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHPUNANRHTJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-nitrophenyl and allyl substituents. Below is a comparative analysis with closely related analogues:

Compound Name Substituents (Thiazole Ring) Molecular Formula Molecular Weight Key Differences
Target Compound 3-allyl, 4-(4-nitrophenyl) C₂₄H₂₁N₅O₃S 463.52 g/mol Nitro group enhances electron-withdrawing effects, influencing reactivity and bioavailability.
(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 3-allyl, 4-phenyl C₂₃H₂₂N₄OS 402.51 g/mol Phenyl instead of 4-nitrophenyl reduces polarity and may decrease cytotoxic activity.
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one 3-(2-hydroxyethyl), 4-(4-methylphenyl) C₂₃H₂₃N₅O₂S 445.53 g/mol Hydroxyethyl and methylphenyl groups improve solubility but reduce electrophilicity.

Physicochemical and Pharmacological Properties

  • Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound increases electron deficiency on the thiazole ring, enhancing its ability to act as a Michael acceptor in biological systems. This contrasts with the methylphenyl substituent in , which contributes to steric hindrance and reduced reactivity .
  • Bioactivity: Compounds with nitro groups (e.g., the target compound) often exhibit stronger cytotoxic effects due to nitroreductase-mediated activation in hypoxic tumor environments. However, they may also display higher toxicity to normal cells compared to analogues with less reactive substituents .
  • In contrast, the hydroxyethyl substituent in improves solubility but may compromise metabolic stability .

Crystallographic and Hydrogen-Bonding Patterns

  • The pyrazolone-thiazole scaffold in related compounds (e.g., ) forms intramolecular hydrogen bonds (N–H···O) that stabilize the Z-configuration. The nitro group in the target compound may disrupt these interactions, altering crystal packing and melting points .
  • Graph-set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in analogues like suggests that substituent electronegativity directly influences supramolecular assembly .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) with a pyrazole-aldehyde derivative under acidic or basic conditions.
  • Step 2 : Introduction of the 4-nitrophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Key conditions : Solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly impact yield (60–85%) and purity. Prolonged reaction times may lead to by-products like des-nitro derivatives .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the thiazole-pyrazole linkage and substituent positions .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in analogs with similar pyrazol-thiazole frameworks .

Q. What preliminary biological screening assays are recommended?

Initial screening often involves:

  • In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity via COX-2 inhibition assays .
  • Dose-response studies (1–100 µM) to establish IC₅₀ values, with positive controls (e.g., diclofenac for COX-2) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during the allylation step?

Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) reduce side reactions like allyl group migration .
  • In-line monitoring : FTIR or TLC to track allyl incorporation and terminate reactions at ~85% conversion .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

Comparative studies on analogs reveal:

  • 4-Nitrophenyl vs. 3-nitrophenyl : The para-nitro group enhances electron-withdrawing effects, increasing thiazole ring stability and binding affinity to kinase targets .
  • Substituent table :
Substituent PositionBioactivity (IC₅₀, µM)Target
4-Nitrophenyl (this compound)12.3 ± 1.2COX-2
3-Nitrophenyl (analog)28.7 ± 2.1COX-2
4-Methoxyphenyl (analog)>100COX-2
Data derived from .

Q. How can contradictory bioactivity results across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility factors : Use of DMSO vs. aqueous buffers may alter compound aggregation states .
  • Structural validation : Re-examine stereochemistry via NOESY NMR to rule out E/Z isomerization .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Simulate binding to COX-2 or EGFR kinase using AutoDock Vina, focusing on hydrogen bonds with the nitro group and thiazole core .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
  • Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation .

Methodological Notes

  • Synthetic Optimization : Prioritize catalyst choice and solvent polarity to balance yield and purity .
  • Bioactivity Validation : Use orthogonal assays (e.g., Western blotting alongside MTT) to confirm target engagement .
  • Data Reproducibility : Document reaction conditions (e.g., degassing steps for Pd-catalyzed couplings) to mitigate batch-to-batch variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。